3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one
Description
3-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one is a quinoxalinone derivative featuring a 1,3-benzodioxole substituent linked via an (E)-configured ethenyl group. Quinoxalinones are nitrogen-containing heterocycles known for diverse biological activities, including kinase inhibition and antimicrobial properties. The (E)-stereochemistry of the ethenyl group is critical for molecular geometry and binding specificity, as seen in structurally analogous compounds . While direct synthetic or application data for this compound are absent in the provided evidence, its structural analogs (e.g., and ) suggest that its characterization likely employs single-crystal X-ray diffraction (SHELX software, ) and spectroscopic techniques (NMR, IR) .
Properties
IUPAC Name |
3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-15-5-3-2-4-13(15)19-14(18(20)21)8-6-12-7-9-16-17(10-12)23-11-22-16/h2-10H,11H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEAPQGSQVGGFW-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and quinoxaline derivatives.
Synthetic Route: A common synthetic route involves the formation of the ethenyl linkage between the benzodioxole and quinoxaline moieties. This can be achieved through a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.
Reaction Conditions: The Heck reaction is typically carried out in the presence of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality.
Chemical Reactions Analysis
3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced quinoxaline derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one, have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can exert antiproliferative effects through various mechanisms:
- Mechanisms of Action :
- Tubulin Polymerization Inhibition : Compounds targeting tubulin can disrupt mitotic processes in cancer cells.
- Topoisomerase II-DNA Interaction : Inhibition of this enzyme interferes with DNA replication and transcription.
- Receptor Tyrosine Kinases Modulation : These compounds can affect signaling pathways involving vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) .
Case Study: Synthesis and Evaluation
A recent study synthesized several quinoxaline derivatives, including the compound , and evaluated their anticancer properties. The results demonstrated that certain derivatives showed significant inhibition of cancer cell lines, with the most potent compounds exhibiting IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Quinoxaline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.
- Antibacterial Activity : Some studies have reported that quinoxaline derivatives demonstrate substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has been tested for antifungal properties, showing effectiveness against various fungal pathogens .
Case Study: Antimicrobial Screening
In vitro studies assessing the antimicrobial efficacy of quinoxaline derivatives revealed that specific modifications to the quinoxaline core enhance activity against both bacterial and fungal strains. The structure-activity relationship (SAR) analyses indicated that substituents on the benzodioxole moiety significantly influence antimicrobial potency .
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor.
- Cyclooxygenase-2 (COX-2) Inhibition : The compound has been evaluated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain pathways. In vitro studies showed moderate inhibition efficiencies at varying concentrations .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Concentration (µg/mL) | Inhibition Efficiency (%) |
|---|---|---|---|
| Compound A | COX-2 | 100 | 57.85 |
| Compound B | COX-2 | 200 | 100.00 |
| Compound C | COX-2 | 200 | 9.05 |
Mechanism of Action
The mechanism of action of 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors:
Molecular Targets: The compound targets enzymes involved in cellular signaling pathways, such as kinases and phosphatases, leading to the modulation of these pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.
Mechanistic Studies: Studies have shown that the compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one with two structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Electronic Effects The target compound and share a quinoxalin-2-one core, but incorporates a dihydropyrimidinone ring, which introduces additional hydrogen-bonding sites.
Substituent Influence on Bioactivity
- The (E)-ethenyl group in the target compound likely enforces a planar geometry, optimizing interactions with hydrophobic pockets in enzymes or receptors. This is analogous to the (E)-imine configuration in , which was confirmed via X-ray to stabilize molecular conformation .
- ’s cyclohexyl and ethoxyphenyl substituents may enhance membrane permeability due to their lipophilic nature, whereas the target’s benzodioxole group could favor solubility in polar environments .
Synthetic and Analytical Approaches
- All compounds rely on X-ray crystallography (using SHELX, ) for structural validation. emphasizes the importance of single-crystal analysis in confirming (E)-configurations, a method likely applicable to the target compound .
- ’s complex substituents necessitate multi-step synthesis, contrasting with the target’s relatively simpler ethenyl-linked benzodioxole group .
Potential Applications While explicit data are unavailable, ’s imidazole and chlorophenyl groups suggest antifungal or antibacterial applications, whereas ’s dihydropyrimidinone core aligns with kinase inhibitor scaffolds. The target compound’s benzodioxole-ethenyl motif may similarly target enzymes requiring aromatic stacking .
Research Findings and Hypotheses
- Structural Rigidity : The (E)-configuration in the target compound likely reduces conformational flexibility, enhancing target selectivity compared to compounds with rotatable bonds (e.g., ’s ethoxyphenyl group) .
- Solubility vs. Bioavailability : The benzodioxole group may improve aqueous solubility relative to ’s cyclohexyl substituents but could reduce blood-brain barrier penetration compared to more lipophilic analogs .
Biological Activity
The compound 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one is a quinoxaline derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound features a quinoxaline backbone substituted with a benzodioxole moiety, which is known for enhancing biological activity. The compound's molecular formula is and it possesses a unique arrangement that contributes to its biological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoxaline derivatives, including our compound of interest. For example, a study reported that related quinolone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) using MTT assays. The most potent compounds induced apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest in the S and G2/M phases .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 14 | A549 | 0.85 | ROS generation, apoptosis |
| Compound 14 | MCF7 | 1.81 | Cell cycle arrest |
| This compound | SKOV3 | TBD | TBD |
Insecticidal Activity
Recent research highlighted the potential of the 1,3-benzodioxole group in developing insecticides. A study synthesized various derivatives that demonstrated larvicidal activity against Aedes aegypti, a primary vector for several viral diseases. Among these compounds, those similar to our compound showed promising results with LC50 values indicating effective control without significant toxicity to non-target organisms .
Table 2: Insecticidal Activity Against Aedes aegypti
| Compound | LC50 (µM) | LC90 (µM) | Observations |
|---|---|---|---|
| Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 | Effective larvicidal activity |
| Temephos (control) | <10.94 | TBD | Standard insecticide |
The mechanisms underlying the biological activities of quinoxaline derivatives are multifaceted:
- Apoptosis Induction : Compounds induce apoptosis in cancer cells through various pathways, including ROS generation and modulation of key apoptotic proteins such as Bcl-2 and caspases .
- Cell Cycle Arrest : These compounds can arrest the cell cycle at specific phases, particularly G2/M, thereby inhibiting cancer cell proliferation .
- Insecticidal Mechanism : The insecticidal activity appears to be linked to the disruption of cellular signaling pathways in Aedes aegypti, although specific targets remain to be elucidated .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including our compound, which were screened for anticancer activity against multiple cell lines. The results indicated a strong correlation between structural modifications and biological efficacy, emphasizing the importance of the benzodioxole substituent in enhancing activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one, and what key reaction conditions must be optimized?
- Methodological Answer : The compound is synthesized via base-catalyzed condensation between 1-methylquinoxalin-2-one derivatives and 1,3-benzodioxole-5-carbaldehyde. A typical protocol involves dissolving the aldehyde and ketone precursors in methanol, followed by addition of 3% NaOH (1 mL per mmol substrate) to initiate the aldol-like reaction. The mixture is stirred for 24 hours under anhydrous conditions to minimize hydrolysis, yielding the (E)-configured product. Key optimizations include stoichiometric control (1:1 molar ratio) and inert atmosphere handling to suppress oxidative byproducts .
Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration (E/Z) of the ethenyl bridge?
- Methodological Answer :
- 1H NMR : Vicinal coupling constants () between the ethenyl protons (≈16 Hz for trans configuration) confirm the E geometry.
- NOESY : Spatial correlations between the benzodioxole protons and quinoxaline aromatic protons validate the planar arrangement of the conjugated system.
- UV-Vis : Absorption maxima () in the 320–350 nm range correlate with extended π-conjugation, supporting the (E)-stereochemistry .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the electronic properties and reactivity of this quinoxalinone derivative?
- Methodological Answer :
- Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to determine bond lengths, angles, and torsional strain in the ethenyl bridge.
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to identify electron-rich regions (quinoxaline N-atoms) and electrophilic sites (benzodioxole oxygen).
- TD-DFT : Simulate UV-Vis spectra to correlate experimental with electronic transitions (e.g., π→π* in the ethenyl-benzodioxole system) .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Use HPLC-MS to quantify plasma concentrations and identify metabolites (e.g., methyl group oxidation or benzodioxole ring cleavage).
- Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF) on the quinoxaline ring to enhance metabolic stability.
- In Vitro-In Vivo Correlation (IVIVC) : Replicate physiological conditions (e.g., hypoxia, serum proteins) in cell-based assays to better mirror in vivo behavior .
Q. How do structural modifications at the quinoxaline N1-position influence biological activity?
- Methodological Answer :
- N1-Alkylation : Replace the methyl group with bulkier substituents (e.g., benzyl or propargyl) to modulate lipophilicity (logP) and blood-brain barrier permeability.
- SAR Studies : Compare IC values against reference compounds (e.g., 1-benzyl-3-methylquinoxalin-2-one) to assess potency changes in antimicrobial or antioxidant assays.
- Crystallography : Resolve X-ray structures to analyze steric effects on binding pocket interactions (e.g., with cytochrome P450 enzymes) .
Q. What experimental approaches validate the compound’s antioxidant mechanism in radical scavenging assays?
- Methodological Answer :
- DPPH Assay : Monitor absorbance decay at 517 nm to quantify radical quenching efficiency. Compare with trolox standards for IC determination.
- ESR Spectroscopy : Detect stable radical adducts (e.g., with TEMPO) to confirm electron-transfer pathways.
- Computational Docking : Model interactions with redox-sensitive proteins (e.g., Nrf2-Keap1) to predict biological targets .
Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across different solvent systems?
- Methodological Answer :
- Phase Solubility Studies : Measure equilibrium solubility in binary solvent systems (e.g., DMSO-water gradients) using UV spectrophotometry.
- Hansen Solubility Parameters : Calculate HSP distances to identify optimal co-solvents (e.g., PEG-400 for aqueous formulations).
- Thermodynamic Analysis : Plot van’t Hoff curves to distinguish entropy-driven (nonpolar solvents) vs. enthalpy-driven (polar aprotic solvents) dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
